molecular formula C14H9ClN2O B562421 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone CAS No. 114444-10-9

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone

Cat. No.: B562421
CAS No.: 114444-10-9
M. Wt: 256.689
InChI Key: NKCUVXMEZYNGKA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone typically involves the reaction of 3-chlorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a cyanide source. One common method is the Knoevenagel condensation, where the aldehydes react with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Materials Science: It is employed in the development of organic electronic materials and polymers.

    Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a chlorophenyl group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCUVXMEZYNGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655866
Record name 2-(3-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114444-10-9
Record name 2-(3-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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